
3-(3-Chlorophenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “3-(3-Chlorophenyl)-3-methylbutanoic acid” belong to a class of organic compounds known as chlorophenyl compounds . They contain a phenyl group attached to a chlorine atom. In this case, the phenyl group is attached to a butanoic acid structure at the 3rd position .
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a phenyl ring (a cyclic group of six carbon atoms) with a chlorine atom attached, and a butanoic acid structure attached at the 3rd carbon of the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chlorophenyl)-3-methylbutanoic acid” would depend on its specific structure. Factors such as the presence of the chlorine atom and the butanoic acid group would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Metabolite Production and Kinetics
Research on the metabolite production of the gram-positive bacterium Staphylococcus xylosus has identified several compounds not previously reported as metabolites of this organism, demonstrating the diverse chemical transformations possible within microbial metabolism. The study highlighted the biotransformation of α-ketoisocaproic acid into 3-methylbutanal, which is immediately oxidized into 3-methylbutanoic acid, showcasing a potential pathway involving similar compounds (Beck et al., 2002).
Novel Pyrethroids Synthesis
A study on the design and synthesis of novel pyrethroids incorporating eugenol moieties has evaluated the insecticidal activity of compounds synthesized by connecting eugenol derivatives to a chrysanthematic acid or 2-(4-chlorophenyl)-3-methylbutanoic acid. This research presents a significant application in developing new insecticides with varied activities based on the substitution pattern in both acid moiety and eugenol group, illustrating the chemical versatility of compounds related to 3-(3-Chlorophenyl)-3-methylbutanoic acid (Wang et al., 2012).
Glass-Forming Properties Study
The study on 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), a product of α-pinene oxidation, delves into its physicochemical properties like water solubility and phase state. Although not directly related to 3-(3-Chlorophenyl)-3-methylbutanoic acid, this research demonstrates the importance of understanding the properties of complex organic acids in environmental contexts, such as their behavior in atmospheric aerosols (Dette et al., 2014).
Agricultural Applications with Nanoparticles
A study involving the preparation of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole highlights the agricultural applications of complex organic compounds. This research indicates the potential for using similar chemical frameworks in creating carrier systems that improve the delivery and efficacy of agricultural chemicals, thereby reducing environmental toxicity (Campos et al., 2015).
Environmental Remediation
The removal of chlorophenols from aqueous media using hydrophobic deep eutectic solvents demonstrates an application in environmental remediation. This study showcases how derivatives and related compounds of 3-(3-Chlorophenyl)-3-methylbutanoic acid can be involved in processes designed to purify water from hazardous chemicals, emphasizing the compound's relevance in environmental science (Adeyemi et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “3-(3-Chlorophenyl)-3-methylbutanoic acid” would depend on its potential applications. If it shows promise in areas like medicinal chemistry, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety profile .
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,7-10(13)14)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRFINHMOKEDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2798126.png)

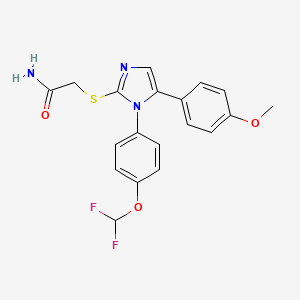
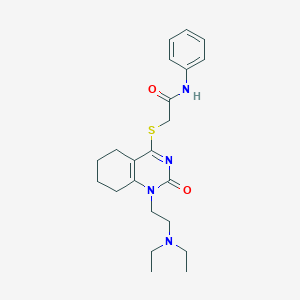

![2-[4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenoxy]acetamide](/img/structure/B2798136.png)
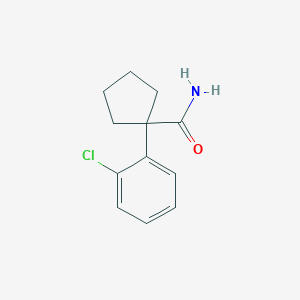

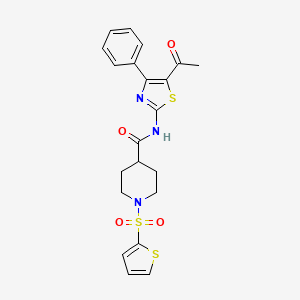
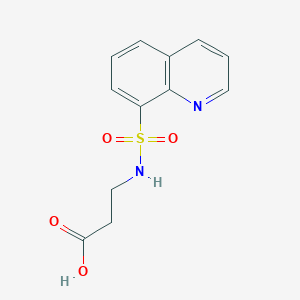
![4-[(3,3-Difluorocyclobutyl)methoxy]thieno[2,3-d]pyrimidine](/img/structure/B2798141.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2798143.png)
![1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B2798145.png)
